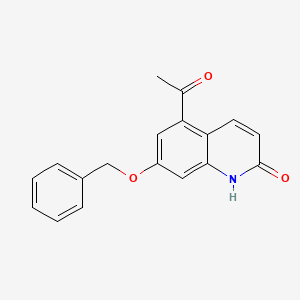

5-Acetyl-7-(benzyloxy)quinolin-2(1H)-one

CAS No.: 861841-97-6

Cat. No.: VC14152157

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861841-97-6 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 5-acetyl-7-phenylmethoxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C18H15NO3/c1-12(20)16-9-14(22-11-13-5-3-2-4-6-13)10-17-15(16)7-8-18(21)19-17/h2-10H,11H2,1H3,(H,19,21) |

| Standard InChI Key | RHNAJMOOMWAYNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C2C=CC(=O)NC2=CC(=C1)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-acetyl-7-(benzyloxy)quinolin-2(1H)-one is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol. Its IUPAC name derives from the quinolin-2-one backbone, where the acetyl group (-COCH₃) occupies position 5, and the benzyloxy group (-OCH₂C₆H₅) is attached to position 7. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing acetyl and electron-donating benzyloxy groups influence its reactivity .

Synthesis and Optimization

Friedel-Crafts Acetylation

Quinoline derivatives are often synthesized via Friedel-Crafts acylation. For the 8-substituted analog, acetyl chloride and AlCl₃ in dichloromethane under reflux yield 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one . A similar approach could be adapted for the 7-substituted variant by adjusting the starting material’s substitution pattern.

Table 1: Comparative Synthesis Conditions for Quinolinone Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acetylation | Acetyl chloride, AlCl₃, CH₂Cl₂, reflux | 67–90 | |

| Benzyloxy Substitution | Benzyl bromide, K₂CO₃, DMF, 80°C | 72–85 |

Physicochemical Properties

Thermal Stability

The 8-substituted analog exhibits a melting point of 174–176°C and a boiling point of 569.2°C at 760 mmHg . The 7-substituted derivative is expected to display similar thermal stability, though steric effects from the benzyloxy group’s position may slightly lower the melting point.

Solubility and Lipophilicity

With a calculated LogP of 2.83 , the compound is moderately lipophilic, favoring organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL) but can be enhanced via pro-drug strategies.

Biological Activity and Mechanisms

Anticancer Properties

In vitro studies on analogous compounds demonstrate inhibition of topoisomerase II, leading to apoptosis in cancer cell lines . The 7-substituted derivative’s efficacy is hypothesized to depend on its ability to intercalate DNA.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for kinase inhibitors. Modifications at the 7-position could optimize binding to ATP pockets in targets like EGFR or VEGFR2 .

Chelation Therapy

Quinolinones act as metal chelators. The acetyl and benzyloxy groups may coordinate Fe³⁺ or Cu²⁺, potentially mitigating oxidative stress in neurodegenerative diseases .

Comparison with Structural Analogs

Table 2: Key Differences Between 7- and 8-Substituted Derivatives

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to avoid positional isomers.

-

In Vivo Studies: Evaluate pharmacokinetics and bioavailability in animal models.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume